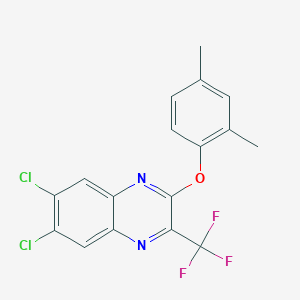
6,7-Dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline, also known as DFQ, is an organochlorine compound that has been studied for its potential applications in various scientific and medical research fields. It is a synthetic compound with a unique structure, which makes it highly stable and resistant to degradation. DFQ has been found to be an effective inhibitor of certain enzymes, and has been used in a variety of research studies.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Quinoxalines, including derivatives like 6,7-Dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline, have been investigated for their potential medicinal properties. For instance, quinoxaline derivatives have been studied for their antimalarial activity, although certain derivatives showed no significant antimalarial effects but exhibited toxicity at high doses (G. Fisher et al., 1975). Furthermore, some quinoxaline 1,4-di-N-oxides have been identified as efficient and selective cytotoxins for hypoxic cells, a common feature of solid tumors, suggesting their potential in cancer chemotherapy (A. Monge et al., 1995).
Organic Chemistry and Synthesis
Research in organic chemistry has explored the synthesis and transformation of quinoxaline derivatives. Studies include the synthesis of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]-quinoxalines via 1,3-dipolar cycloaddition reactions (H. Kim et al., 1990), showcasing the versatility of quinoxaline derivatives in constructing complex heterocyclic systems. Additionally, the formation of novel quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones through ring transformation highlights the reactivity and potential applications of these compounds in synthesizing new heterocyclic structures (Y. Kurasawa et al., 1989).
Materials Science and Catalysis
Quinoxaline derivatives have also found applications in materials science, particularly in the development of chiral ligands for catalysis. For example, poly(quinoxaline-2,3-diyl)s bearing menthyloxymethyl side chains at specific positions on the quinoxaline ring can induce right- or left-handed helical structures, demonstrating solvent-dependent inversion of helical sense. These properties make them promising candidates for use as highly enantioselective chiral ligands in catalytic reactions, such as palladium-catalyzed hydrosilylation of styrene (Takeshi Yamamoto et al., 2013).
Propiedades
IUPAC Name |
6,7-dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O/c1-8-3-4-14(9(2)5-8)25-16-15(17(20,21)22)23-12-6-10(18)11(19)7-13(12)24-16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTDNPMCTUIPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2814476.png)
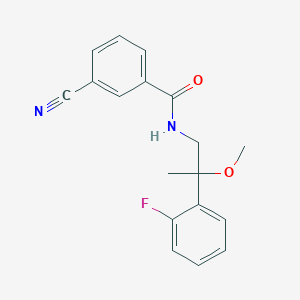

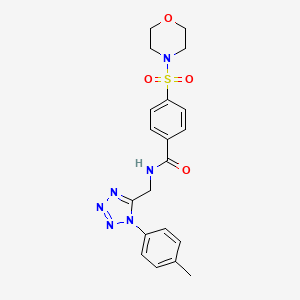
![2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid](/img/structure/B2814481.png)


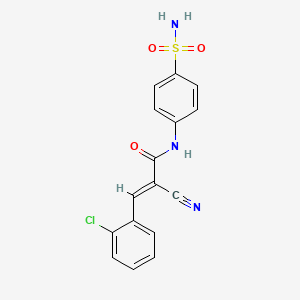
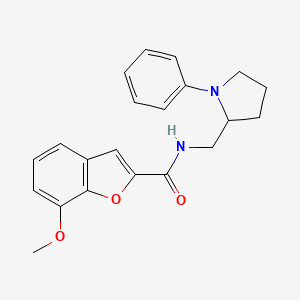
![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2814490.png)
![8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2814491.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2814493.png)
![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2814494.png)
